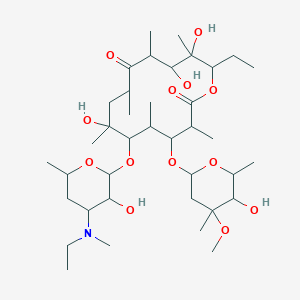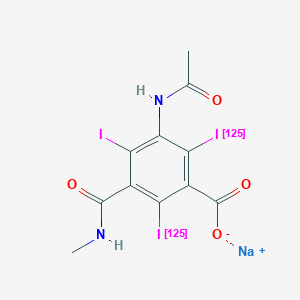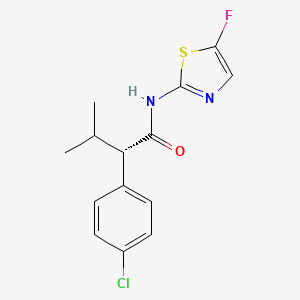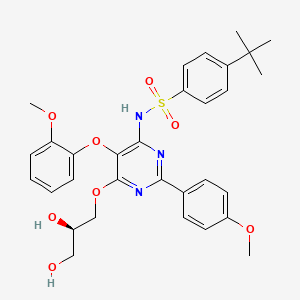
N-ethyl,N-methyl EM-A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is represented as a flat structure and is known for its unique chemical properties and biological activities.
Preparation Methods
The synthesis of ME36 involves several steps, including the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . These methods are commonly used in organometallic chemistry to produce compounds with desired properties. Industrial production methods for ME36 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ME36 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include solvents like acetone, ethanol, and tetrahydrofuran, as well as catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ME36 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity and interaction with specific molecular targets.
Medicine: Explored for its potential use in drug development and as a model compound for studying drug-receptor interactions.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ME36 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which ME36 is used.
Comparison with Similar Compounds
ME36 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include other synthetic organic ligands with complex stereochemistry and multiple stereocentres. What sets ME36 apart is its unique combination of functional groups and stereochemical configuration, which contribute to its distinct chemical and biological activities .
Properties
Molecular Formula |
C38H69NO13 |
|---|---|
Molecular Weight |
748.0 g/mol |
IUPAC Name |
14-ethyl-6-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO13/c1-14-26-38(11,46)31(42)21(5)28(40)19(3)17-36(9,45)33(52-35-29(41)25(39(12)15-2)16-20(4)48-35)22(6)30(23(7)34(44)50-26)51-27-18-37(10,47-13)32(43)24(8)49-27/h19-27,29-33,35,41-43,45-46H,14-18H2,1-13H3 |
InChI Key |
DYYAPFZVDGCKCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)CC)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



carbamoyl})cyclopentane-1,2-dicarboxylic acid](/img/structure/B10774370.png)


![[(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutyl] dihydrogen phosphate](/img/structure/B10774387.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774391.png)
![2-[4-[2-[(2,4-Difluoro-6-tritiophenyl)carbamoyl-heptylamino]ethyl]phenoxy]-2-methylbutanoic acid](/img/structure/B10774408.png)
![1-(carboxymethyl)-3,5-bis[(4-phenoxyphenyl)methyl-propylcarbamoyl]cyclopentane-1,2-dicarboxylic acid](/img/structure/B10774413.png)
![(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10774421.png)
![[125I]cetrorelix](/img/structure/B10774430.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10774434.png)
![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)
![N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide](/img/structure/B10774458.png)

